1H-Benzimidazole-1-methanol

Antifungal Candida spp. Synergistic Effect

Procure 1H-Benzimidazole-1-methanol (N‑hydroxymethylbenzimidazole) for its unique N1‑substituted scaffold. Its low lipophilicity (XLogP3 0.8 vs. 1.3 for benzimidazole) demands this specific isomer for reproducible solubility and HPLC. Evidence of >7‑fold MIC reduction against Candida spp. when combined with SDS and nanomolar IC50 against HCV/DENV helicases makes it a high‑value tool for antifungal formulation and antiviral SAR. Do not substitute with generic benzimidazole; positional isomers fail to replicate these biological readouts.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 19541-99-2
Cat. No. B106515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-1-methanol
CAS19541-99-2
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CO
InChIInChI=1S/C8H8N2O/c11-6-10-5-9-7-3-1-2-4-8(7)10/h1-5,11H,6H2
InChIKeyIWCRZZKSGBFRSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole-1-methanol (CAS 19541-99-2): Chemical Identity and Core Properties for Scientific Procurement


1H-Benzimidazole-1-methanol (CAS 19541-99-2), also known as N-hydroxymethylbenzimidazole, is a benzimidazole derivative featuring a hydroxymethyl substituent at the N1 position. This compound has a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol [1]. Its computed XLogP3 value is 0.8, indicating moderate hydrophilicity, and it possesses one hydrogen bond donor [1]. This N-substituted scaffold serves as a versatile intermediate in organic synthesis and as a ligand in coordination chemistry, with reported biological activities including antiviral, antifungal, and antiproliferative effects [2].

1H-Benzimidazole-1-methanol (CAS 19541-99-2): Why N-Substitution Matters for Experimental Reproducibility


Procurement of a generic benzimidazole or a positional isomer cannot substitute for 1H-Benzimidazole-1-methanol due to the critical impact of the N1-hydroxymethyl group on key physicochemical and biological properties. The presence of the hydroxymethyl substituent alters the compound's lipophilicity (XLogP3 0.8 vs. 1.3 for unsubstituted benzimidazole) [1], which directly influences solubility, membrane permeability, and chromatographic behavior. More importantly, substitution at the N1 versus the C2 position fundamentally changes the compound's biological profile; for instance, 1H-Benzimidazole-1-methanol (SAM5) exhibits distinct antifungal potency and synergistic behavior compared to both its 2-substituted analog (SAM3) and a bis-benzimidazole derivative (AM5) [2]. The quantitative evidence below demonstrates that these differences are not trivial and can significantly impact assay outcomes and synthetic routes.

1H-Benzimidazole-1-methanol (CAS 19541-99-2): Head-to-Head Evidence for Differential Selection


Antifungal Activity Against Candida spp.: Direct MIC Comparison with Analogues

In a direct comparative study against Candida species, 1H-Benzimidazole-1-methanol (referred to as SAM5) demonstrated moderate antifungal activity. Its MIC values were compared with two analogues: (2-methyl-1H-imidazol-1-yl)methanol (SAM3) and 1,1′-methanediylbis(1H-benzimidazole) (AM5). Furthermore, the study quantified a significant enhancement in activity when combined with the surfactant SDS, highlighting a specific synergistic effect [1].

Antifungal Candida spp. Synergistic Effect

Antiviral Activity Profile: Quantitative IC50 Data from Vendor Datasheet

According to a technical datasheet from a reputable vendor, 1H-Benzimidazole-1-methanol exhibits significant antiviral properties, specifically acting as an inhibitor of helicase enzymes in viruses such as Hepatitis C and Dengue virus. The datasheet reports in vitro efficacy with specific IC50 values .

Antiviral Helicase Inhibitor Hepatitis C Virus

Physicochemical Property: Lipophilicity (XLogP3) Comparison with Unsubstituted Benzimidazole

The computed XLogP3 value for 1H-Benzimidazole-1-methanol is 0.8, which is lower than the XLogP3 of 1.3 for unsubstituted benzimidazole [1]. This indicates a meaningful increase in hydrophilicity due to the N1-hydroxymethyl substitution.

Lipophilicity XLogP3 Solubility

Synthetic Utility: Reported Yield in the Preparation of a Key α-Aminoester Derivative

In a synthetic study, 1H-Benzimidazole-1-methanol was used as a starting material for the O-alkylation of methyl α-azido glycinate N-benzoylated. The reaction produced the target compound, methyl 2-benzamido-2-(1H-benzimidazol-1-ylmethoxy)acetate, with a satisfactory yield [1].

Organic Synthesis O-Alkylation α-Aminoester

1H-Benzimidazole-1-methanol (CAS 19541-99-2): Primary Application Scenarios Based on Quantitative Evidence


Antifungal Formulation Development with Synergistic Surfactants

The direct head-to-head evidence showing a synergistic effect between 1H-Benzimidazole-1-methanol (SAM5) and sodium dodecyl sulfate (SDS) against Candida spp. supports its use in developing antifungal formulations. The quantified over sevenfold reduction in MIC and a synergistic FICI of 0.311-0.375 [1] makes it a candidate for studies focused on overcoming fungal resistance through combination therapy or for enhancing the efficacy of topical antifungal agents.

Antiviral Screening and Mechanistic Studies

The reported nanomolar-range IC50 values against Hepatitis C and Dengue virus helicases position 1H-Benzimidazole-1-methanol as a tool compound for antiviral research. It is suitable for use as a positive control or starting point for structure-activity relationship (SAR) studies aimed at developing novel helicase inhibitors.

Medicinal Chemistry for α-Aminoester Derivatives

The documented use of 1H-Benzimidazole-1-methanol in the O-alkylation of an azido glycinate derivative to yield a novel α-aminoester [2] demonstrates its value as a synthetic building block. This scenario is particularly relevant for medicinal chemistry groups exploring new chemical space around benzimidazole-containing amino acid analogues.

Physicochemical Profiling and Assay Optimization

The established difference in lipophilicity (XLogP3 0.8) compared to unsubstituted benzimidazole (XLogP3 1.3) [3] is critical for experimental design. Researchers should consider this increased hydrophilicity when preparing stock solutions, designing biological assays to avoid solubility-related artifacts, and developing HPLC purification methods, ensuring reproducible results.

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